Cyclohexyl 5-cyanopentanoate

描述

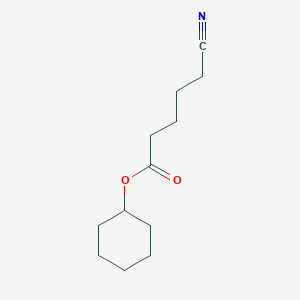

Cyclohexyl 5-cyanopentanoate is an ester derivative featuring a cyclohexyl ester group and a cyano (-CN) substituent at the fifth carbon of the pentanoate backbone.

属性

CAS 编号 |

62937-74-0 |

|---|---|

分子式 |

C12H19NO2 |

分子量 |

209.28 g/mol |

IUPAC 名称 |

cyclohexyl 5-cyanopentanoate |

InChI |

InChI=1S/C12H19NO2/c13-10-6-2-5-9-12(14)15-11-7-3-1-4-8-11/h11H,1-9H2 |

InChI 键 |

KZGVIYSWGZODGI-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(CC1)OC(=O)CCCCC#N |

产品来源 |

United States |

相似化合物的比较

Ester Group Variations

A key structural analog is prop-2-en-1-yl 5-cyclohexylpentanoate (allyl ester), which shares the 5-cyclohexylpentanoate backbone but differs in the ester group (allyl vs. cyclohexyl). Key differences include:

- Stability : Cyclohexyl esters are generally more hydrolytically stable than allyl esters due to reduced electrophilicity at the ester carbonyl.

| Compound Name | Molecular Formula | Molecular Weight | Ester Group | Key Functional Group |

|---|---|---|---|---|

| Cyclohexyl 5-cyanopentanoate | C₁₂H₁₉NO₂ | 209.29 g/mol | Cyclohexyl | Cyano (-CN) |

| Prop-2-en-1-yl 5-cyclohexylpentanoate | C₁₄H₂₂O₂ | 222.32 g/mol | Allyl | None |

Note: Molecular weight for this compound is calculated based on its formula; allyl ester data sourced from .

Impact of Cyano Substituent

The cyano group in this compound distinguishes it from non-cyano analogs. Comparisons with 5-Cyanoindole () highlight:

- Bioactivity: In LIMK inhibitors (), substituents like halides or stereochemical configurations influence potency and selectivity. While the cyano group’s role here is untested, its polarity may modulate target binding .

Stereochemical Considerations

demonstrates that cyclohexyl linker stereochemistry ((R,R) vs. (S,S)) in LIMK inhibitors drastically alters selectivity (e.g., 25-fold LIMK1 bias for (R,R)-configured compounds). Although this compound lacks a chiral center in its ester group, this underscores the broader principle that cyclohexyl group orientation can influence molecular interactions .

Molecular Weight and Functional Complexity

Compared to 5-{[3-(Cyclohexylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid (), this compound has a simpler structure:

- Molecular Weight : 209.29 g/mol vs. 420.57 g/mol ().

- Bioavailability : Lower molecular weight and fewer functional groups (e.g., absence of amide or thiophene rings) may improve metabolic stability and absorption .

Data Table: Comparative Analysis of Key Compounds

常见问题

Q. How can researchers ensure reproducibility when publishing synthesis protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。